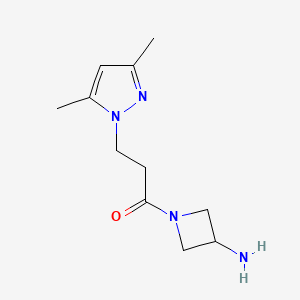

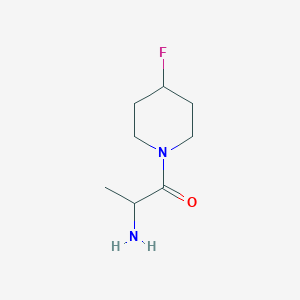

2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Applications

Piperidine derivatives, including 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one , have shown promise in anticancer therapy. They exhibit a range of biological activities that can interfere with cancer cell proliferation and metastasis. The fluorinated piperidine moiety can enhance the pharmacokinetic properties of anticancer drugs, potentially leading to more effective treatments .

Antiviral Therapy

The structural features of piperidine derivatives make them suitable candidates for antiviral drug development. Their ability to interact with viral proteins can inhibit the replication of various viruses. Research into compounds like 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could lead to new treatments for viral infections .

Antimicrobial and Antifungal Agents

Piperidine-based compounds have been utilized as antimicrobial and antifungal agents due to their ability to disrupt microbial cell walls and inhibit essential enzymes. The addition of a fluorine atom can enhance these properties, making 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one a valuable compound for developing new antimicrobial medications .

Analgesic and Anti-inflammatory Drugs

The analgesic and anti-inflammatory properties of piperidine derivatives are well-documented. They can modulate pain pathways and reduce inflammation, making them useful in treating conditions like arthritis and neuropathic pain. The fluorinated piperidine structure of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could be exploited to create more potent and selective drugs .

Antihypertensive Effects

Piperidine derivatives can act on the cardiovascular system to lower blood pressure. They may achieve this by affecting calcium channels or adrenergic receptors. Studying compounds like 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could lead to new antihypertensive medications .

Anti-Alzheimer’s Disease

The cognitive decline associated with Alzheimer’s disease may be addressed by piperidine derivatives, which can influence neurotransmitter systems in the brain. Research into 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one might uncover new therapeutic strategies for neurodegenerative diseases .

Antipsychotic Properties

Piperidine derivatives are known to have antipsychotic effects, potentially through interactions with dopamine receptors. This makes them interesting candidates for the treatment of psychiatric disorders. The specific properties of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one could be harnessed to develop new antipsychotic drugs .

Anticoagulant Use

The piperidine nucleus can be found in compounds with anticoagulant activity, which are essential in preventing thrombosis. The unique structure of 2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one may contribute to the discovery of safer and more effective anticoagulants .

Propiedades

IUPAC Name |

2-amino-1-(4-fluoropiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2O/c1-6(10)8(12)11-4-2-7(9)3-5-11/h6-7H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNWKNWXLABJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

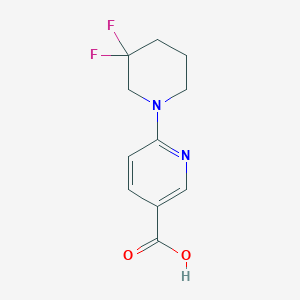

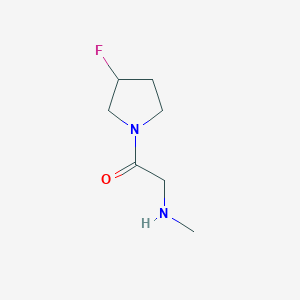

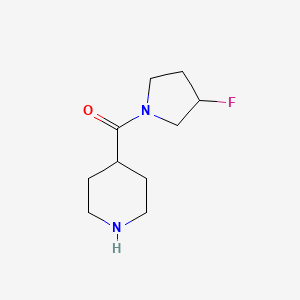

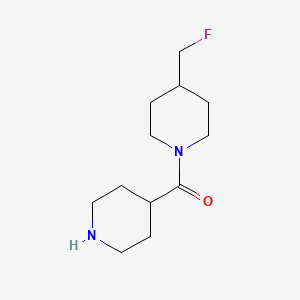

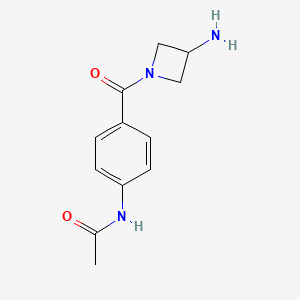

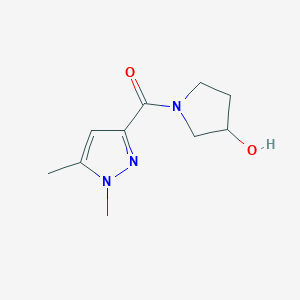

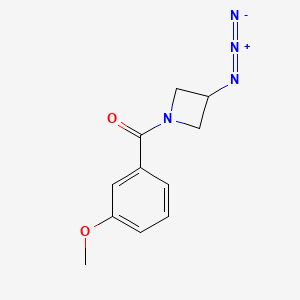

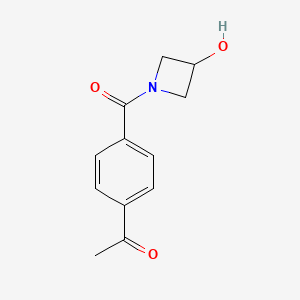

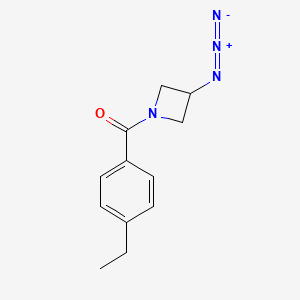

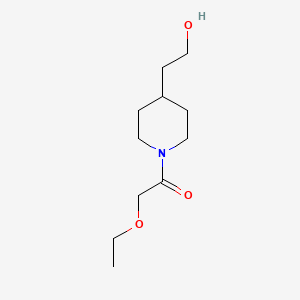

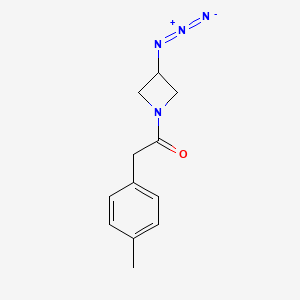

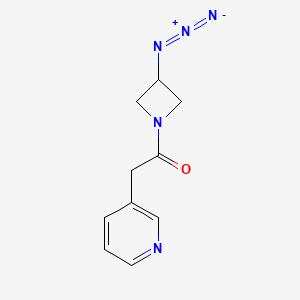

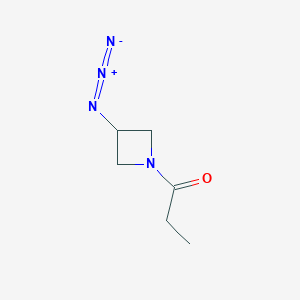

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.